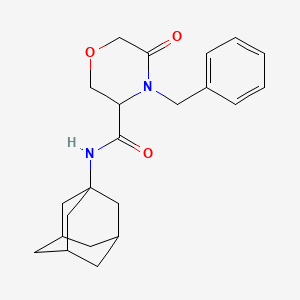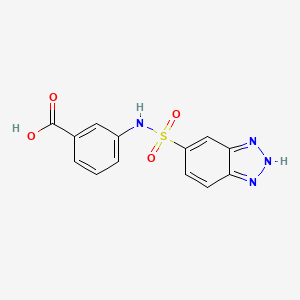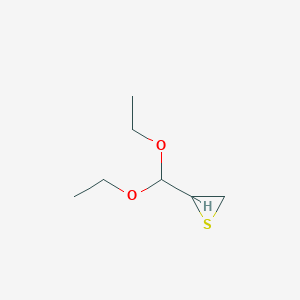
(Diethoxymethyl)thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Diethoxymethyl)thiirane” is a chemical compound with the CAS Number: 20753-90-6 . It is also known by the IUPAC Name 2-(diethoxymethyl)thiirane . The molecular weight of this compound is 162.25 .
Synthesis Analysis
The synthesis of thiiranes, including “(Diethoxymethyl)thiirane”, can be achieved through a general, straightforward, and odourless ring-opening reaction. This process involves the preparation of β-hydroxy sulfides from in situ generated S-alkylisothiouronium salts in urea-choline chloride-based deep eutectic solvent (DES). The reaction of epoxides with thiourea in DES yields the corresponding thiiranes .Molecular Structure Analysis
The Inchi Code for “(Diethoxymethyl)thiirane” is 1S/C7H14O2S/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Chemical Reactions Analysis
The reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in H2O and the aprotic solvent MeCN in the presence of bases was investigated. It was found that thiirane-thietane rearrangement occurs in an aqueous medium with the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole .Physical And Chemical Properties Analysis
“(Diethoxymethyl)thiirane” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Dihydro-2(3H)-Thiophenone Derivatives : The reaction of various thiiranes, including 2,2-dimethylthiirane, with diethyl malonate, produces dihydro-2(3H)-thiophenone derivatives. This synthesis demonstrates the utility of thiiranes in producing these compounds, which are valuable in chemical research (Taguchi & Suhara, 1986).
Efficient Synthesis from Epoxides : A method for the synthesis of thiiranes from epoxides through a one-pot reaction with diethyl phosphite showcases an efficient approach to thiirane synthesis, critical for various research applications (Kaboudin & Norouzi, 2004).
Gelatinase Inhibition for Cancer and Stroke Models : 2-(4-Phenoxyphenylsulfonylmethyl)thiirane has been identified as a selective inhibitor of gelatinases, showing promise in studies of animal models for cancer metastasis and stroke. This highlights the potential therapeutic applications of thiirane derivatives (Lee et al., 2005).
Functionalized Thietanes via Electrophilic Ring Expansion : Research into the preparation of functionalized thietanes from thiiranes using electrophilic carbenoids shows the versatility of thiiranes in organic synthesis, particularly in creating novel ring structures (Dong, Du, & Xu, 2019).
Synthesis of Nucleoside Analogs as Potential HIV Inhibitors : The synthesis of [4,5-bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides from thiiranes highlights their role in developing potential inhibitors of HIV, showcasing thiiranes' significance in medicinal chemistry (Bran̊alt et al., 1996).
Chemical Properties and Reactions
Thermal Desulfurization Studies : The thermal desulfurization of (alkoxymethyl)thiiranes, leading to the formation of alcohols and alkenes, provides insights into the chemical behavior of thiiranes under thermal conditions, relevant for industrial and research applications (Nalet’ko et al., 2014).
Regioselective [3 + 3] Cycloaddition with 1-Sulfonyl-1,2,3-Triazole : A study on the regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using a rhodium catalyst demonstrates the potential for creating complex cyclic structures, significant in the development of new organic compounds (Lu et al., 2016).
Discovery of 2,2-Dialkoxythiiranes : The synthesis of the first 2,2-dialkoxythiiranes expands the chemical knowledge base of thiiranes, showing their potential for novel reactions and applications (Dawid, Mlostoń, & Warkentin, 2001).
Inhibition of Gelatinases and Picomolar Inhibition Mechanism : Studying the mechanism of inhibition of gelatinases by thiiranes provides crucial insights into their biochemical interactions, valuable for drug design and understanding enzyme function (Forbes et al., 2009).
Formation of Sulfur Monoxide via Thermal Decomposition : The generation of sulfur monoxide from thiirane oxides demonstrates the potential use of thiiranes in synthesizing important chemical intermediates (Abu-Yousef & Harpp, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
2-(diethoxymethyl)thiirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPBWLOPJYMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CS1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)thiirane | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
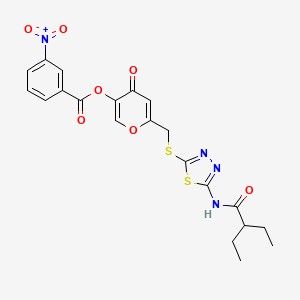
![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
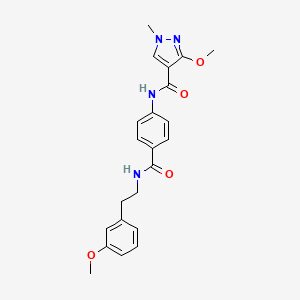
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)
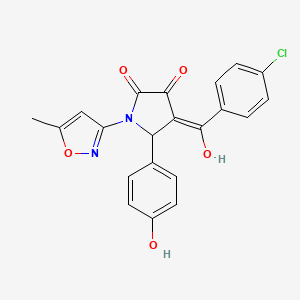
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
